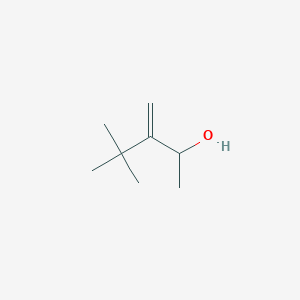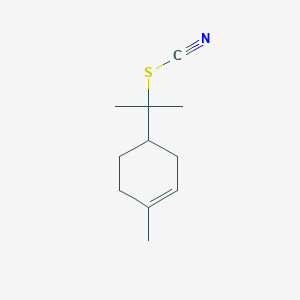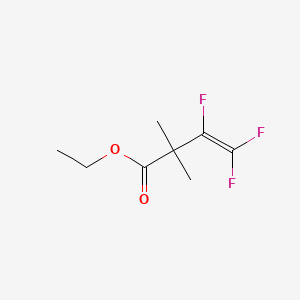
5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring a methylidene group and a prop-1-en-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of metal catalysts and phenolic compounds to facilitate the formation of the desired product . The reaction conditions often include specific temperatures and pressures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different alcohols .
Aplicaciones Científicas De Investigación
5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential therapeutic properties.
Medicine: It is investigated for its potential use in drug development and as a bioactive compound.
Industry: This compound is used in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone:
3-Methyl-6-(1-methylethenyl)cyclohex-2-en-1-ol:
Uniqueness
5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
| 136997-72-3 | |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
5-methylidene-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h9-11H,1,3-6H2,2H3 |
Clave InChI |
QYNSYIHTNODQME-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(=C)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)


![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)


![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
